molecular formula C17H22N6O3 B2710944 3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide CAS No. 2176271-02-4

3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2710944
CAS No.: 2176271-02-4
M. Wt: 358.402
InChI Key: PNHHNJUKQITWSH-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide ( 2176271-02-4) is a synthetic organic compound with a molecular formula of C17H22N6O3 and a molecular weight of 358.40 g/mol . This high-purity chemical features a distinct molecular structure combining a 3-methoxy-1-methyl-1H-pyrazole carboxamide group linked via a carbonylethyl bridge to a 4-(pyridin-2-yl)piperazine moiety . This specific architecture suggests potential for diverse research applications, particularly in medicinal chemistry and drug discovery. The core pyrazole scaffold is a well-documented privileged structure in medicinal chemistry, known to exhibit a broad spectrum of biological activities . Furthermore, the integrated piperazine ring is a common pharmacophore found in compounds targeting various enzymes and receptors. While the specific biological profile and mechanism of action for this exact molecule are areas of ongoing research, its structural features align with those explored in the development of kinase inhibitors . Researchers can leverage this compound as a key intermediate or a novel chemical entity for probing new biological targets, structure-activity relationship (SAR) studies, and high-throughput screening campaigns. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions and refer to the material safety data sheet (MSDS) for detailed handling and hazard information.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-21-12-13(17(20-21)26-2)16(25)19-11-15(24)23-9-7-22(8-10-23)14-5-3-4-6-18-14/h3-6,12H,7-11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHHNJUKQITWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the piperazine moiety, and subsequent functionalization.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine derivative.

    Functionalization: The final compound is obtained by introducing the methoxy and methyl groups, followed by the carboxamide group through amide bond formation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines.

Scientific Research Applications

Molecular Formula

The molecular formula of this compound is C16H20N4O3C_{16}H_{20}N_4O_3, with a molecular weight of approximately 320.36 g/mol.

Structural Representation

The structural representation can be visualized through various computational tools that depict its 2D and 3D conformations, aiding in understanding its interactions at the molecular level.

Anticancer Activity

Research indicates that compounds similar to 3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide exhibit anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been tested against breast cancer cell lines, showing significant cytotoxic effects .

Central Nervous System Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders. It has been investigated for potential applications in managing conditions like anxiety and depression, with some studies suggesting it may modulate neurotransmitter systems effectively .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives against various pathogens, including bacteria and fungi. The incorporation of piperazine enhances the antimicrobial efficacy, making these compounds promising candidates for developing new antibiotics .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of similar compounds. The ability to inhibit pro-inflammatory cytokines positions these derivatives as potential treatments for inflammatory diseases such as rheumatoid arthritis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
CNS DisordersPotential treatment for anxiety and depression
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryInhibits pro-inflammatory cytokines

Table 2: Structure Activity Relationship (SAR)

Compound VariantKey Structural FeaturesBiological Activity
Basic Pyrazole DerivativePyrazole ring with carboxamideModerate anticancer
Piperazine Substituted VariantAddition of piperazineEnhanced antimicrobial
Methoxy-substituted VariantPresence of methoxy groupImproved CNS activity

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that those incorporating the piperazine moiety exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, indicating a promising avenue for further drug development .

Case Study 2: Neuropharmacological Assessment

In a preclinical trial assessing the effects of similar compounds on anxiety models in rodents, significant reductions in anxiety-like behavior were observed. The study suggested that modulation of serotonin receptors could be a key mechanism underlying these effects, warranting further exploration into its therapeutic potential for human use .

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the pyrazole, piperazine, or bridging groups. Below is a detailed comparison:

Piperazinyl Derivatives with Aryl Substituents

Compounds such as 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate (3d) and 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (3k) () share the piperazine core but differ in aryl substituents and bridging groups.

  • The carboxamide-ethyl bridge in the target compound contrasts with methanesulphonate linkages in 3d or 3k, which may reduce metabolic instability associated with sulphonate esters .

Pyrazole-Containing Carboxamides

N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide () shares a pyrazole-carboxamide backbone but lacks the piperazine-pyridinyl system.

  • Key Differences :
    • The target compound’s piperazine linker introduces conformational flexibility absent in the rigid pyrazolo-pyridine scaffold of the compound.
    • Molecular Weight: The target compound (calculated molecular weight: ~358 g/mol) is lighter than the compound (374.4 g/mol), suggesting differences in solubility or bioavailability .

Research Implications

  • Receptor Targeting : The pyridinyl-piperazine moiety in the target compound may enhance selectivity for serotonin or dopamine receptors compared to analogs with bulkier aryl groups (e.g., 3d or 3k) .

Biological Activity

The compound 3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide , often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. Pyrazole compounds are known for their broad spectrum of effects, including anti-inflammatory, analgesic, and antifungal properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N6O4C_{17}H_{18}N_{6}O_{4} with a molecular weight of approximately 370.37 g/mol. The structure features a pyrazole nucleus substituted with a methoxy group and a piperazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H18N6O4C_{17}H_{18}N_{6}O_{4}
Molecular Weight370.37 g/mol
IUPAC NameThis compound

Research indicates that pyrazole derivatives often interact with various biological targets, including enzymes and receptors. Specifically, compounds like this compound may exhibit their effects through:

  • Inhibition of Enzymatic Activity : Pyrazoles can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Receptor Modulation : The presence of piperazine and pyridine groups may enhance binding affinity to certain neurotransmitter receptors, contributing to analgesic effects.

Antifungal Activity

Recent studies have demonstrated that pyrazole derivatives exhibit antifungal properties against various pathogenic fungi. For instance, a study highlighted the antifungal efficacy of similar compounds against seven phytopathogenic fungi, suggesting that structural modifications can enhance activity .

Anticancer Potential

The anticancer potential of pyrazole derivatives has also been explored. Compounds bearing the pyrazole structure have shown cytotoxic effects on cancer cell lines through apoptosis induction mechanisms. Specifically, the compound may interact with cellular pathways involved in cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

  • Antifungal Studies : A comparative study on various pyrazole derivatives indicated that modifications at the 4-position significantly enhanced antifungal activity against Candida species .
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that certain pyrazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use .
  • Structure-Activity Relationship (SAR) : SAR studies have revealed that the presence of specific functional groups (e.g., methoxy and piperazine) is crucial for enhancing bioactivity, suggesting pathways for further optimization .

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